1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction is carried out under reflux conditions in a suitable solvent such as 1,4-dioxane. The subsequent addition of phosphorus oxychloride leads to the formation of the desired pyrazolopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1-isopropyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has a similar structure but with a methyl group at the 6-position and a carboxylic acid group at the 4-position.
Pyrazolo[1,5-a]pyridine-3-carboxylate derivatives: These compounds have a different fusion pattern of the pyrazole and pyridine rings but share similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-propan-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)13-9-7(4-3-5-11-9)8(12-13)10(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
SNBPDDJBKQGRSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC=N2)C(=N1)C(=O)O |
Origin of Product |
United States |
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